molecular formula C7H16O2 B13277197 4-Ethoxy-3-methylbutan-2-ol

4-Ethoxy-3-methylbutan-2-ol

Cat. No.: B13277197
M. Wt: 132.20 g/mol
InChI Key: XSRLUMGWTFDJDZ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methylbutan-2-ol is an organic compound belonging to the class of secondary alcohols It is characterized by the presence of an ethoxy group and a methyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylbutan-2-ol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), ethyl iodide (C2H5I)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Various substituted alcohols

Scientific Research Applications

4-Ethoxy-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methylbutan-2-ol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cell membranes or interfering with enzyme activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    3-Methylbutan-2-ol: A secondary alcohol with similar structural features but lacking the ethoxy group.

    2-Ethoxy-3-methylpentane: A compound with a longer carbon chain and similar functional groups.

    2-Methylbutan-2-ol: Another secondary alcohol with a different substitution pattern.

Uniqueness: 4-Ethoxy-3-methylbutan-2-ol is unique due to the presence of both an ethoxy group and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

4-ethoxy-3-methylbutan-2-ol

InChI

InChI=1S/C7H16O2/c1-4-9-5-6(2)7(3)8/h6-8H,4-5H2,1-3H3

InChI Key

XSRLUMGWTFDJDZ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)C(C)O

Origin of Product

United States

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